4-Bromo-2-fluoro-5-methylbenzaldehyde

Description

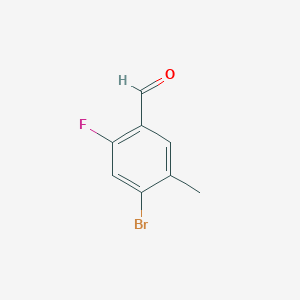

4-Bromo-2-fluoro-5-methylbenzaldehyde (CAS: 1414870-64-6; MDL: MFCD22628185) is a halogenated aromatic aldehyde with a molecular formula of C₈H₆BrFO. Its structure features a benzaldehyde core substituted with bromine at position 4, fluorine at position 2, and a methyl group at position 5 (Figure 1). This compound is of interest in organic synthesis, particularly in pharmaceutical and agrochemical applications, where halogenated aromatics are precursors for coupling reactions (e.g., Suzuki-Miyaura cross-coupling) or intermediates in drug development .

Properties

IUPAC Name |

4-bromo-2-fluoro-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5-2-6(4-11)8(10)3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKISJSZBSQUZSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652926 | |

| Record name | 4-Bromo-2-fluoro-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916792-23-9 | |

| Record name | 4-Bromo-2-fluoro-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Bromo-2-fluoro-5-methylbenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions such as nucleophilic substitution and oxidation. The compound’s bromine and fluorine atoms make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The interactions between this compound and biomolecules are primarily driven by its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of key signaling proteins, leading to alterations in cellular responses. For example, this compound may inhibit or activate specific kinases, thereby affecting downstream signaling cascades. Additionally, it can impact gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the expression of target genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the formation of covalent bonds with nucleophilic residues on enzymes, leading to enzyme inhibition or activation. This compound can also participate in redox reactions, altering the redox state of cells and influencing cellular metabolism. Furthermore, this compound can modulate gene expression by binding to DNA or interacting with transcriptional regulators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects. At higher doses, this compound may induce toxic or adverse effects, including organ damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range leads to significant changes in physiological responses.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can lead to the formation of metabolites that may have distinct biological activities. The interactions between this compound and metabolic enzymes can also influence metabolic flux and the levels of specific metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s lipophilic nature allows it to accumulate in specific cellular compartments, influencing its biological activity. Additionally, this compound can be transported across cell membranes through passive diffusion or active transport mechanisms.

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcriptional regulators, or to the mitochondria, where it can influence cellular metabolism. The subcellular distribution of this compound can also affect its interactions with other biomolecules and its overall biological effects.

Biological Activity

4-Bromo-2-fluoro-5-methylbenzaldehyde is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings that highlight its significance in pharmacology.

- Molecular Formula : C8H6BrF O

- Molecular Weight : 217.03 g/mol

This compound contains bromine and fluorine substituents, which contribute to its electrophilic nature, making it a valuable intermediate in organic synthesis and pharmaceutical development.

This compound interacts with various biomolecules through several mechanisms:

- Covalent Bond Formation : The compound's electrophilic nature allows it to form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation.

- Redox Reactions : It can participate in redox reactions, altering the cellular redox state and influencing metabolic pathways.

- Gene Expression Modulation : The compound may interact with transcription factors or epigenetic modifiers, thereby affecting gene expression and cellular responses.

Biochemical Activity

Research indicates that this compound plays a significant role in various biochemical processes:

- Cell Signaling Pathways : It has been shown to modulate key signaling proteins, impacting downstream signaling cascades and cellular metabolism.

- Enzyme Interactions : The compound has been involved in nucleophilic substitution reactions and is known to affect the activity of certain kinases, influencing cellular signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Forms covalent bonds with nucleophilic residues |

| Gene Expression | Modulates transcription factors |

| Cellular Metabolism | Alters redox state |

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- TRPM5 Channel Modulation :

- Topoisomerase Inhibition :

- Neuroprotective Properties :

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its lipophilicity and water solubility, affecting absorption and distribution within biological systems. Environmental factors such as temperature and pH can also impact its stability and efficacy.

Scientific Research Applications

Organic Synthesis

4-Bromo-2-fluoro-5-methylbenzaldehyde is widely utilized as a building block in the synthesis of more complex organic molecules. Its reactivity as an aromatic aldehyde enables it to participate in various chemical reactions, including:

- Ullmann Coupling Reactions : This compound can be used to synthesize biaryl compounds through copper-catalyzed coupling reactions, which are essential in developing pharmaceuticals and agrochemicals.

- Nucleophilic Substitution Reactions : The electrophilic nature of the aldehyde allows it to react with nucleophiles, facilitating the formation of diverse organic derivatives.

Pharmaceutical Development

The compound has shown potential in pharmaceutical research due to its biological activity:

- Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For example, a study demonstrated that treatment with this compound at concentrations of 7.5 µM and 15 µM significantly reduced cell proliferation in human colon cancer cells over 24 and 48 hours.

- Enzyme Inhibition : It has been identified as an inhibitor of cytochrome P450 enzymes (CYP1A2), which are crucial for drug metabolism. This inhibition could impact the pharmacokinetics of co-administered drugs, making it relevant in drug development contexts.

Analytical Chemistry

In analytical applications, this compound serves several critical roles:

- Standard for Chromatography : It is used to prepare calibration curves in gas chromatography (GC) and high-performance liquid chromatography (HPLC), providing accurate references for comparing retention times and peak areas in complex mixtures.

- Molecular Imprinting : The compound is utilized in molecular imprinting techniques to create selective sensors for detecting specific analytes. Its aldehyde group interacts with functional monomers to form a polymer matrix that "imprints" the target molecule's shape.

Environmental Chemistry

The compound plays a role in environmental monitoring by aiding in the detection of pollutants:

- Colorimetric and Fluorometric Detection : It is incorporated into analytical methods that react with environmental pollutants, leading to measurable changes in optical properties. These methods can detect pollutants at very low concentrations (ppb range), demonstrating high sensitivity and specificity.

Polymer Chemistry

This compound is also significant in polymer chemistry:

- Flame Retardant Materials : The aldehyde group can react with phosphorus or nitrogen-containing compounds to create flame-retardant additives. Polymers treated with these additives exhibit improved fire resistance properties, as evidenced by higher ignition temperatures and slower burning rates.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The benzene ring undergoes EAS at positions activated by substituents. Key observations:

| Reaction Type | Reagents/Conditions | Position Substituted | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to methyl group | 4-Bromo-2-fluoro-5-methyl-3-nitrobenzaldehyde |

| Sulfonation | H₂SO₄/SO₃, 100°C | Ortho to fluorine | 4-Bromo-2-fluoro-5-methyl-6-sulfobenzaldehyde |

Mechanistic Notes :

-

Bromine (meta-directing) and the aldehyde group (meta-directing) compete with fluorine (ortho/para-directing) and methyl (ortho/para-directing).

-

Nitration predominantly occurs para to the methyl group due to steric and electronic factors.

Aldehyde-Specific Reactions

The aldehyde group participates in oxidation, reduction, and condensation reactions:

Table 2.1: Aldehyde Transformations

Key Findings :

-

Oxidation with KMnO₄ yields the corresponding carboxylic acid in >85% yield .

-

Reductive amination produces primary amines with applications in pharmaceutical intermediates.

Nucleophilic Aromatic Substitution

Fluorine and bromine participate in nucleophilic substitutions under specific conditions:

Table 3.1: Halogen Reactivity

| Halogen | Reagents | Conditions | Product |

|---|---|---|---|

| Bromine | Pd(PPh₃)₄, ArB(OH)₂ | Suzuki coupling, 80°C | Biaryl derivatives |

| Fluorine | NaN₃, DMF | 120°C, 24h | 4-Bromo-5-azido-2-methylbenzaldehyde |

Insights :

-

Bromine undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling C–C bond formation.

-

Fluorine substitution requires harsh conditions (e.g., azidation) due to its strong C–F bond.

Methyl Group Reactivity

The methyl group is relatively inert but participates in free-radical halogenation:

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄ | Light, 70°C | 4-Bromo-2-fluoro-5-(bromomethyl)benzaldehyde |

Note : Side-chain bromination occurs selectively at the methyl group with N-bromosuccinimide (NBS).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogenated Analogues

2-Bromo-5-fluorobenzaldehyde (C₇H₄BrFO)

- Structure : Bromine at position 2, fluorine at position 3.

- Crystal Interactions : Exhibits Br⋯F halogen bonding (3.18–3.36 Å) and π-stacking (centroid distance: 3.87 Å), influencing solid-state packing .

- Reactivity : Used in synthesizing biologically active compounds (e.g., kinase inhibitors) .

- Comparison : The absence of a methyl group and differing halogen positions reduce steric hindrance compared to the target compound.

4-Bromo-5-fluoro-2-methylbenzaldehyde (C₈H₆BrFO)

Functional Group Variants

4-Bromo-2-fluoro-5-methylbenzoic Acid (C₈H₆BrFO₂)

- Structure : Replaces aldehyde (-CHO) with carboxylic acid (-COOH).

- Reactivity : Carboxylic acid enhances solubility in polar solvents and participation in acid-base reactions.

- Applications: Potential use in metal-organic frameworks (MOFs) or prodrug synthesis .

4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde (C₈H₃BrClF₃O)

Substituent-Modified Derivatives

2-Fluoro-5-iodo-benzaldehyde (C₇H₄FIO)

- Structure : Replaces bromine and methyl with iodine (position 5).

- Properties : Higher molecular weight (278.01 g/mol vs. 217.04 g/mol for the target compound) and distinct reactivity in nucleophilic aromatic substitution .

4-Bromo-2-methoxy-5-(trifluoromethyl)benzaldehyde (C₉H₆BrF₃O₂)

Data Tables

Table 1: Structural and Electronic Comparison

Research Findings and Key Insights

- Halogen Interactions : Bromine and fluorine in the target compound may engage in weaker halogen bonding compared to 2-Bromo-5-fluorobenzaldehyde due to steric effects from the methyl group .

- Steric vs.

- Synthetic Utility : The aldehyde group facilitates diverse transformations (e.g., condensation, oxidation), though solubility limitations may require polar aprotic solvents .

Preparation Methods

Reaction Conditions and Procedure

- Starting material: 4-fluoro-5-methylbenzaldehyde dissolved in an acid solution (organic/inorganic acids or their mixtures), with acid concentration ranging from 0.1 to 100 mol/L.

- Acid medium: Commonly used acids include acetic acid, trifluoroacetic acid, trichloroacetic acid (organic acids), or sulfuric acid, hydrochloric acid, nitric acid (inorganic acids). Mixtures of organic and inorganic acids in volume ratios of 1-20:1 are preferred for optimal reactivity.

- Temperature: The solution is warmed to 30–100 °C.

- Bromide reagent: N-bromo-succinimide or similar brominating agents are added in portions, with stirring maintained for 1–24 hours initially, followed by a second addition and stirring for an additional 24–72 hours.

- Work-up: The reaction mixture is poured into ice water, extracted with alkane solvents (e.g., n-hexane or toluene), washed with saturated sodium bicarbonate and sodium chloride solutions, and concentrated under reduced pressure to yield the crude product.

- Purification: The crude product is refined by vacuum evaporation or distillation to obtain the target this compound.

Representative Experimental Data

| Parameter | Condition/Value |

|---|---|

| Acid medium | Trifluoroacetic acid / H2SO4 (volume ratio 5:1) |

| Starting material | 4-fluoro-5-methylbenzaldehyde (e.g., 12 mmol) |

| Bromide reagent | N-bromo-succinimide (NBS), 50 mM portions |

| Temperature | 50 °C |

| Reaction time | Initial 8 hours + 48 hours after second addition |

| Extraction solvent | n-Hexane or toluene |

| Washing | Saturated NaHCO3 and NaCl solutions |

| Yield | 81–85% |

| Product state | Colourless viscous liquid |

This method has been successfully scaled from laboratory (grams scale) to pilot and industrial scale (kilograms scale) with consistent yields around 80–85% and high purity, demonstrating its practical industrial potential.

Alternative Multi-Step Synthesis via Ester Intermediates

Another documented approach involves preparing methyl 2-bromo-4-fluoro-5-methylbenzoate as an intermediate, which can then be converted to the corresponding benzaldehyde.

Synthetic Route

- Starting material: Methyl 2-amino-4-fluoro-5-methylbenzoate.

- Diazotization: The amino group is diazotized using sodium nitrite in aqueous hydrobromic acid at 0 °C for 30 minutes.

- Bromination: The diazonium salt is then reacted with copper(I) bromide in water at 0–20 °C for 1 hour to introduce the bromine atom.

- Subsequent steps: The methyl ester can be hydrolyzed and then selectively oxidized to the aldehyde.

Reaction Conditions Summary

| Step | Reagents and Conditions |

|---|---|

| Diazotization | Sodium nitrite, 48% hydrobromic acid, 0 °C, 0.5 h |

| Bromination | Copper(I) bromide, water, 0–20 °C, 1 h |

| Yield (ester) | Approximately 74% |

This method is useful for preparing brominated fluoromethylbenzoate derivatives, which can be further elaborated to the aldehyde.

Comparative Analysis of Preparation Methods

Summary and Recommendations

- The direct bromination of 4-fluoro-5-methylbenzaldehyde in acidic media using N-bromo-succinimide is the most straightforward and industrially viable method, offering high yields, scalability, and relatively mild reaction conditions.

- The ester intermediate route is useful when starting from amino-substituted precursors and allows for structural modifications but involves more steps and reagents.

- The Lewis acid-catalyzed bromination is effective but may require more stringent reaction control and catalyst handling.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-bromo-2-fluoro-5-methylbenzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential halogenation and functionalization of a benzaldehyde precursor. For example, bromination of 2-fluoro-5-methylbenzaldehyde using N-bromosuccinimide (NBS) under inert atmosphere (e.g., nitrogen) at 0–5°C achieves selective bromination at the para position . Optimization includes adjusting reaction time (8–12 hours) and stoichiometric ratios (1:1.2 aldehyde:NBS). Post-reaction purification via column chromatography (hexane:ethyl acetate) improves purity (>95%). Contradictions in reported yields (51–70%) may arise from variations in solvent polarity (e.g., DCM vs. THF) or catalyst use (e.g., Lewis acids like FeCl₃) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. ¹H NMR in CDCl₃ shows distinct aldehyde proton resonance at δ 10.2–10.4 ppm, while ¹³C NMR confirms carbonyl carbon at δ 190–192 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight (C₈H₅BrFO: theoretical 218.95 g/mol). Infrared spectroscopy (IR) identifies aldehyde C=O stretching at ~1700 cm⁻¹ and C-Br vibrations at 550–600 cm⁻¹ . Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is recommended for batch consistency .

Q. How does this compound participate in cross-coupling reactions?

- Methodological Answer : The bromine atom facilitates Suzuki-Miyaura coupling with aryl boronic acids. A typical protocol uses Pd(PPh₃)₄ (2 mol%), K₂CO₃ base, and DMF/H₂O solvent at 80°C for 12 hours. The aldehyde group remains intact if reactions are conducted under mild conditions (pH 7–8). For Ullmann-type couplings, CuI/1,10-phenanthroline systems in toluene at 110°C yield biaryl products . Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane:EtOAc) to avoid over-substitution.

Advanced Research Questions

Q. What crystallographic data are available for this compound, and how do intermolecular interactions influence packing?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 125 K reveals planar geometry with C-Br bond length of 1.89 Å and C-F bond length of 1.34 Å. The aldehyde oxygen forms weak hydrogen bonds (2.8–3.0 Å) with adjacent methyl groups, stabilizing a herringbone packing motif. Halogen-halogen interactions (Br···F, 3.3 Å) contribute to lattice stability . Compare with related structures (e.g., 2-bromo-5-fluorobenzaldehyde) to assess substituent effects on unit cell parameters .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from assay conditions (e.g., ATP concentration, pH). Standardize protocols using recombinant enzymes (e.g., EGFR-TK) with 10 µM ATP and Tris-HCl buffer (pH 7.5). Validate results via orthogonal methods like SPR (surface plasmon resonance) to measure binding kinetics (kₐₙ/kₒff). For cell-based studies, ensure consistent passage numbers and serum-free conditions to minimize variability .

Q. What mechanistic insights explain the compound’s reactivity in photoredox catalysis?

- Methodological Answer : The bromine atom acts as a radical acceptor under blue LED irradiation (450 nm) with Ru(bpy)₃²⁺ catalyst. Time-resolved ESR spectroscopy detects bromine-centered radicals during C-C bond formation. Solvent polarity (acetonitrile > DMSO) accelerates radical recombination, while electron-deficient aryl aldehydes enhance cross-selectivity . Computational DFT studies (B3LYP/6-31G*) model transition states for bromine abstraction, guiding catalyst design .

Ethical and Safety Considerations

- Handling Precautions : Use PPE (gloves, goggles) due to potential skin/eye irritation. Store at 2–8°C in amber vials to prevent aldehyde oxidation .

- Regulatory Compliance : This compound is strictly for research; FDA approval status is not applicable. Avoid human/animal exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.